molecular formula C15H8F4O B14247659 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL CAS No. 185432-95-5

5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL

Cat. No.: B14247659
CAS No.: 185432-95-5
M. Wt: 280.22 g/mol
InChI Key: OTKFBUZZOVUKAY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is a chemical compound with the molecular formula C15H8F4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four fluorine atoms and a hydroxyl group on the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL typically involves the fluorination of 4-methylanthracen-1-OL. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available anthracene derivatives. The process includes selective methylation, followed by hydroxylation and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of 5,6,7,8-tetrafluoro-4-methylanthracen-1-one.

    Reduction: Formation of 5,6,7,8-tetrafluoro-4-methylanthracene.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s lipophilicity. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylanthracen-1-OL: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    5,6,7,8-Tetrafluoroanthracen-1-OL: Similar structure but without the methyl group, affecting its reactivity and applications.

    5,6,7,8-Tetrafluoro-4-methylanthracene:

Uniqueness

5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is unique due to the combination of fluorine atoms and a hydroxyl group on the anthracene ring. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

185432-95-5

Molecular Formula

C15H8F4O

Molecular Weight

280.22 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-4-methylanthracen-1-ol

InChI

InChI=1S/C15H8F4O/c1-6-2-3-11(20)8-5-10-9(4-7(6)8)12(16)14(18)15(19)13(10)17/h2-5,20H,1H3

InChI Key

OTKFBUZZOVUKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC2=C(C=C1)O)C(=C(C(=C3F)F)F)F

Origin of Product

United States

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